Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate
Overview
Description
Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate is a chemical compound with the linear formula C14H15ClFNO4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
This compound is an intermediate in the preparation of fluoroquinolone-triazole hybrid compounds, which have antibacterial and antifungal properties .Molecular Structure Analysis
The molecule contains a total of 36 bonds. There are 21 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), and 1 secondary amine (aromatic) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 315.731 . It has a linear formula of C14H15ClFNO4 . Further physical and chemical properties are not specified in the available resources.Scientific Research Applications
Synthesis of Biologically Active Compounds
- Diethyl 2-((4-nitroanilino)methylene)malonate is synthesized as a precursor for quinoline derivatives with biological activities such as antiviral, immunosuppressive, anticancer, and photoprotector properties. A rapid synthesis method at room temperature offers an efficient production means on an industrial scale (Valle et al., 2018).
Study of Molecular Structures and Interactions
- The crystal structures of four derivatives of diethyl 2-(((aryl)amino)methylene)malonate reveal co-planar conformations and strong intramolecular N–H⋯O hydrogen bonding. This study provides insights into the effects of chloro and nitro substitution on hydrogen bonding strength (Shaik, Angira, & Thiruvenkatam, 2019).
Investigation of Chemical Reactions
- Research on the Michael reaction of methylenemalonates with nitro compounds highlights the potential of nitro- and fluoronitro-substituted malonates as valuable intermediates for the synthesis of compounds used in propellants and explosives (Baum & Guest, 1979).
- Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid, is identified as an important intermediate for small molecule anticancer drugs. The paper describes a fast synthesis method for this compound, underscoring its role in drug development (Xiong et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
diethyl 2-[(3-chloro-4-fluoroanilino)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-9-5-6-12(16)11(15)7-9/h5-8,17H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUVGLQBYVPXDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)F)Cl)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30990283 | |
Record name | Diethyl [(3-chloro-4-fluoroanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30990283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70032-30-3 | |
Record name | 1,3-Diethyl 2-[[(3-chloro-4-fluorophenyl)amino]methylene]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70032-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (((3-chloro-4-fluorophenyl)amino)methylene)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070032303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl [(3-chloro-4-fluoroanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30990283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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